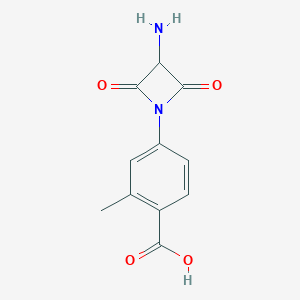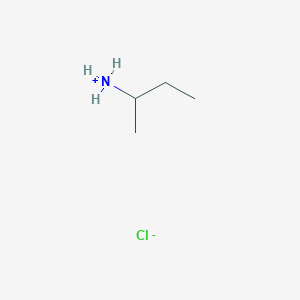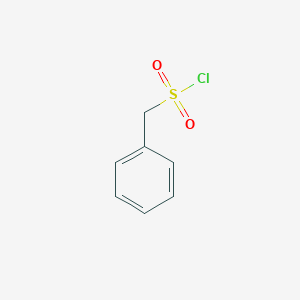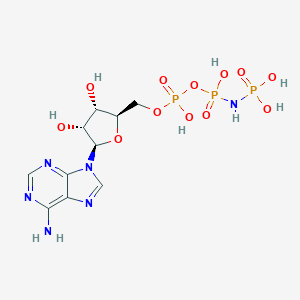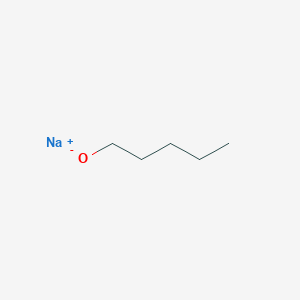
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin
Descripción general
Descripción
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is a synthetic compound widely used as a protease substrate in biochemical research. It is known for its application in the study of enzyme kinetics and protease activity. The compound has the empirical formula C23H29N3O7 and a molecular weight of 459.49 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin involves multiple steps, starting with the protection of amino groups and the coupling of amino acids. The process typically includes:
Protection of Amino Groups: Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino groups of isoleucine and alanine.
Coupling Reaction: The protected amino acids are coupled using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the dipeptide.
Deprotection: The protecting groups are removed under acidic or basic conditions.
Coupling with 7-amido-4-methylcoumarin: The dipeptide is then coupled with 7-amido-4-methylcoumarin using similar coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC (high-performance liquid chromatography) and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by proteases. It can also participate in:
Oxidation: Under specific conditions, the compound can undergo oxidation, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin, chymotrypsin, and elastase.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis Products: The primary products are the individual amino acids and 7-amido-4-methylcoumarin.
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is extensively used in scientific research, particularly in the following fields:
Chemistry: As a substrate in enzyme kinetics studies to measure protease activity.
Biology: In the study of proteolytic enzymes and their inhibitors.
Medicine: For the development of diagnostic assays and therapeutic agents targeting proteases.
Mecanismo De Acción
The compound acts as a substrate for proteases, which cleave the amide bond between the amino acids and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured. The fluorescence intensity is directly proportional to the protease activity, allowing for precise enzyme kinetics studies .
Comparación Con Compuestos Similares
Similar Compounds
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin: Another protease substrate with a different amino acid sequence.
Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide: A substrate for elastase with a different chromogenic group.
Uniqueness
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is unique due to its specific amino acid sequence and the presence of the 7-amido-4-methylcoumarin moiety, which provides high sensitivity and specificity in protease assays .
Propiedades
IUPAC Name |
4-[[3-methyl-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJBNOSZSJDELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402202 | |
| Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126103-95-5 | |
| Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






